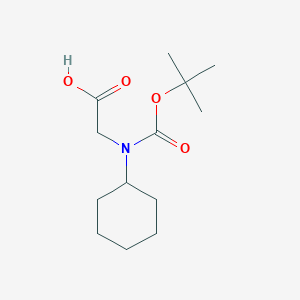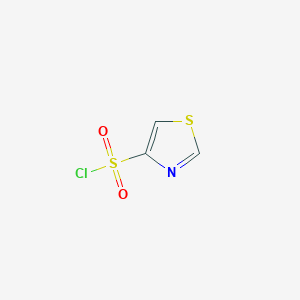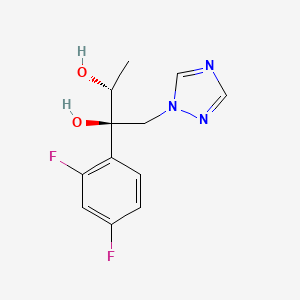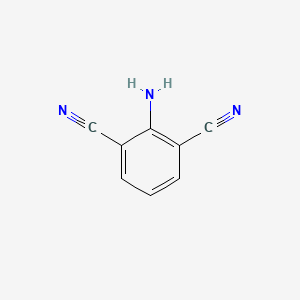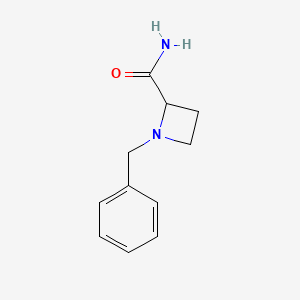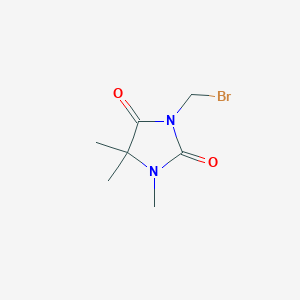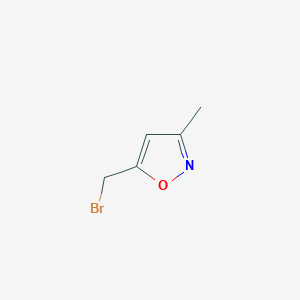
5-(Bromomethyl)-3-methylisoxazol
Übersicht
Beschreibung
The compound 5-(Bromomethyl)-3-methylisoxazole is a derivative of isoxazole, a five-membered heteroaromatic compound. Isoxazoles are known for their tautomerism, where they can exist in different forms depending on the solvent's polarity and the substitution pattern on the ring . The bromomethyl group at the 5-position indicates the presence of a bromine atom attached to a methyl group, which is further connected to the isoxazole ring. This structural feature makes the compound a potential intermediate for further chemical transformations and applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of 5-substituted isoxazole derivatives can be achieved through various methods. One approach involves the reaction of ethyl acetoacetate with chloroacetyl chloride followed by treatment with hydroxylamine hydrochloride, which can yield ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate . This compound can then be converted into the bromide, which is a key step towards synthesizing 5-(Bromomethyl)-3-methylisoxazole. Additionally, the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate has been studied, providing insights into the synthesis of 3-aryl-5-bromomethyl-isoxazole-4-carboxylate, a precursor to various isoxazole-fused heterocycles .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be characterized using spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Visible spectroscopy. For instance, the study of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole, although not the same compound, provides an example of how these techniques can be used to authenticate the structure and investigate the nature of intermolecular interactions . These methods can be applied to 5-(Bromomethyl)-3-methylisoxazole to determine its molecular structure and the types of interactions it may form in the solid state or in solution.
Chemical Reactions Analysis
Isoxazole derivatives are versatile in chemical reactions due to their reactive sites. The presence of a bromomethyl group in 5-(Bromomethyl)-3-methylisoxazole suggests that it can undergo further functionalization through nucleophilic substitution reactions. For example, the palladium-catalyzed cross-coupling reaction can be used to elaborate the products derived from isoxazole compounds . The bromine atom in the bromomethyl group can act as a good leaving group, facilitating the introduction of various other functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can vary significantly depending on the substituents attached to the ring. The basicity, acidity, and solubility can be influenced by the nature of the substituents . For instance, isoxazol-5-ones are reported to have acid strengths comparable to carboxylic acids . The introduction of a bromomethyl group at the 5-position is likely to affect the compound's reactivity and physical properties, such as melting point and solubility in organic solvents. The bromination of isoxazole derivatives can also lead to differences in physical properties between compounds with aryl groups at different positions on the ring .
Wissenschaftliche Forschungsanwendungen
Biologische Experimente
5-(Bromomethyl)-3-methylisoxazol kann als multifunktioneller Farbstoff in biologischen Experimenten verwendet werden . Er kann Forschern helfen, Zellstrukturen zu beobachten und zu analysieren, Biomoleküle zu verfolgen, Zellfunktionen zu bewerten, Zelltypen zu unterscheiden, Biomoleküle zu detektieren, Gewebspathologie zu untersuchen und Mikroorganismen zu überwachen .
Klinische Diagnostik
Die Anwendungen dieser Verbindung erstrecken sich von der Grundlagenforschung bis hin zu einer Vielzahl von klinischen Diagnostika . Als Farbstoff kann er in verschiedenen diagnostischen Tests verwendet werden, um bestimmte Erkrankungen oder Krankheiten zu identifizieren und zu verfolgen .
Textilfärbung
this compound wird auch in traditionellen Bereichen wie der Textilfärbung eingesetzt . Er kann Stoffen lebendige und dauerhafte Farben verleihen .
Funktionelle Textilverarbeitung
In aufstrebenden Bereichen wie der funktionellen Textilverarbeitung kann diese Verbindung verwendet werden, um Textilien bestimmte Eigenschaften zu verleihen . So kann er beispielsweise verwendet werden, um Textilien zu erstellen, die ihre Farbe als Reaktion auf bestimmte Bedingungen ändern .
Lebensmittelfarbstoffe
this compound kann als Lebensmittelfarbstoff verwendet werden . Er kann Lebensmittelprodukten Farbe verleihen und sie so für die Verbraucher attraktiver machen .
Farbstoff-sensibilisierte Solarzellen
Diese Verbindung wird auch bei der Herstellung von Farbstoff-sensibilisierten Solarzellen eingesetzt . Dies ist eine Art von Dünnschicht-Solarzelle, die Sonnenlicht mithilfe eines Farbstoffs in Elektrizität umwandelt, um das Sonnenlicht aufzunehmen .
Elektrochemische Bromfunktionalisierung
this compound kann bei der elektrochemischen Bromfunktionalisierung von Alkenen verwendet werden . Dieser Prozess umfasst die elektrochemische Erzeugung von Brom aus Bromwasserstoffsäure in einem elektrochemischen Durchflussreaktor .
Synthese neuer Enone
this compound kann bei der Synthese neuer Enone aus 5-Hydroxymethylfurfurol (5-HMF) und seinen Derivaten verwendet werden . Diese
Eigenschaften
IUPAC Name |
5-(bromomethyl)-3-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c1-4-2-5(3-6)8-7-4/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUJLHLWCUMHRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442367 | |
| Record name | 5-(Bromomethyl)-3-methylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36958-61-9 | |
| Record name | 5-(Bromomethyl)-3-methylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(bromomethyl)-3-methyl-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate](/img/structure/B1278351.png)
